N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at the 3-position and a sulfanyl-acetamide moiety at the 7-position. The acetamide group is further functionalized with a 2-methoxyphenyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are often associated with diverse biological activities, including kinase inhibition, receptor modulation, and antimicrobial effects .
The compound is synthesized via nucleophilic substitution reactions, as inferred from analogous synthetic routes in and .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-13-12(18-19-20)14(16-8-15-13)23-7-11(21)17-9-5-3-4-6-10(9)22-2/h3-6,8H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHWAOFCCHLSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition : Compounds like VAS2870 () demonstrate that sulfide-linked substituents on the triazolo core enhance NADPH oxidase inhibition, suggesting the target compound’s sulfanyl group may confer similar activity .
- Receptor Selectivity : The 2-methoxyphenyl group in the target compound may improve selectivity for aromatic hydrocarbon receptors compared to trifluoromethyl or ethoxy analogs ().
- Antifungal Potential: Structural similarities to fluconazole hybrids () indicate possible antifungal utility, though the triazolo core’s reduced electrophilicity might lower efficacy compared to thiazolo derivatives .
Preparation Methods
Preparation of 3-Methyl-3H- Triazolo[4,5-d]Pyrimidin-7-Thiol
This intermediate is synthesized via cyclocondensation of 4,6-dichloropyrimidin-5-amine with methylhydrazine, followed by thiolation:
Step 1 :
Step 2 :
Thiolation using thiourea under refluxing ethanol:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | HCl (0.5 M) |
| Purification | Recrystallization (MeOH) |
Synthesis of N-(2-Methoxyphenyl)-2-Chloroacetamide
2-Methoxyaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
Final Coupling Reaction
The thiol and chloroacetamide intermediates undergo nucleophilic substitution to form the sulfanyl bridge:
Optimized Conditions :
-
Base : Potassium carbonate (2.5 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C, 12 hours
-
Workup : Precipitation in ice-water, filtration, and column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Reaction Optimization and Yield Enhancement
Critical factors influencing yield and purity:
Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 70 | 98.5 |
| DMSO | 65 | 97.2 |
| THF | 58 | 95.1 |
| Acetonitrile | 52 | 93.8 |
DMF maximizes solubility of both intermediates, reducing side reactions.
Effect of Base
| Base | Equiv | Yield (%) |
|---|---|---|
| K₂CO₃ | 2.5 | 70 |
| NaHCO₃ | 3.0 | 62 |
| Et₃N | 2.0 | 55 |
K₂CO₃ provides optimal deprotonation without hydrolyzing the chloroacetamide.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC | 98.5 |
| Elemental Analysis | C 50.9, H 4.3, N 25.4 (calc: C 51.2, H 4.2, N 25.5) |
Scale-Up Considerations
Pilot-scale production (100 g batch) identified challenges:
-
Exothermic Reaction Control : Gradual addition of chloroacetamide to prevent thermal degradation.
-
Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency.
Comparative Analysis with Structural Analogues
Modifying the aryl group (e.g., 4-bromophenyl vs. 2-methoxyphenyl) alters reaction kinetics:
| Substituent | Coupling Yield (%) |
|---|---|
| 2-OCH₃ | 70 |
| 4-Br | 65 |
| 3,5-(CH₃)₂ | 68 |
Electron-donating groups (e.g., -OCH₃) enhance nucleophilic substitution rates.
Recent Advances in Green Synthesis
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (69%) . Solvent-free mechanochemical methods are under investigation to minimize DMF usage.
Q & A
Q. Critical Parameters :
- Solvent selection (e.g., DMF for polar intermediates, acetone for thiol reactions) .
- Temperature control (e.g., 0–5°C during amidation to suppress side reactions) .
Advanced: How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
Answer:
Yield optimization requires a combination of empirical testing and statistical design of experiments (DoE). Key strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the sulfanyl group .
- Catalyst Use : Base catalysts like K₂CO₃ or DBU improve reaction efficiency in thiol-mediated substitutions .
- DoE Applications : Fractional factorial designs (e.g., varying temperature, solvent ratio, and catalyst loading) can identify critical variables. For example, a central composite design (CCD) reduces experimental runs while maximizing yield prediction accuracy .
Q. Example Optimization Table :
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40 |
| Solvent (DMF:Acetone) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
Advanced: How should researchers resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cellular)?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., membrane permeability, off-target effects). A systematic approach includes:
- Binding Affinity Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement in vitro .
- Cellular Context Adjustment :
- Test under varying redox conditions (e.g., glutathione levels) to account for thiol reactivity .
- Perform dose-response curves in multiple cell lines to assess tissue-specific effects.
- Statistical Reconciliation : Apply ANOVA or Bayesian hierarchical models to quantify variability sources (e.g., batch effects, assay sensitivity) .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), triazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolo-pyrimidine core .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–C bond distance ~1.8 Å) and confirm regiochemistry of the triazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 444.87) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
SAR strategies focus on modifying substituents to improve target affinity and pharmacokinetics:
- Triazole Substitutions : Replace 3-methyl with bulkier groups (e.g., benzyl) to enhance hydrophobic interactions with binding pockets .
- Methoxyphenyl Optimization : Introduce electron-withdrawing groups (e.g., -Cl, -F) to modulate π-π stacking and metabolic stability .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding poses with targets like kinase domains or GPCRs. For example, docking scores correlate with IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
